2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde

Descripción

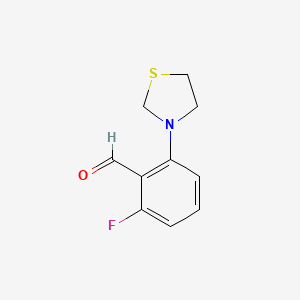

Structure

2D Structure

Propiedades

IUPAC Name |

2-fluoro-6-(1,3-thiazolidin-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNOS/c11-9-2-1-3-10(8(9)6-13)12-4-5-14-7-12/h1-3,6H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFVTIKVHPMPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(C(=CC=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801261784 | |

| Record name | Benzaldehyde, 2-fluoro-6-(3-thiazolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1713160-85-0 | |

| Record name | Benzaldehyde, 2-fluoro-6-(3-thiazolidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1713160-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-fluoro-6-(3-thiazolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde typically involves the formation of the thiazolidine ring followed by its attachment to the benzaldehyde moiety. One common method involves the reaction of 2-fluorobenzaldehyde with thiazolidine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: 2-Fluoro-6-(thiazolidin-3-yl)benzoic acid.

Reduction: 2-Fluoro-6-(thiazolidin-3-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiazolidine ring can enhance the compound’s binding affinity and specificity for certain targets, while the fluorine atom can influence its pharmacokinetic properties.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Thiazole/Thiazolidine Derivatives

Compounds with thiazole or thiazolidine substituents on benzaldehyde exhibit distinct electronic and steric profiles. Key examples include:

Key Differences :

- The thiazolidine ring in the target compound introduces a saturated sulfur-containing heterocycle, improving solubility compared to the aromatic thiazole analog .

- The methyl-thiazole derivative (CymitQuimica) has lower molecular weight (221.25 vs. 253.24 g/mol), reflecting reduced steric bulk .

Trifluoromethyl-Substituted Analogs

Fluorinated benzaldehydes with trifluoromethyl (CF₃) groups demonstrate enhanced metabolic stability and bioavailability:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine/CF₃ Position |

|---|---|---|---|

| 2-Fluoro-6-(trifluoromethyl)benzaldehyde | C₈H₄F₄O | 192.11 | 2-F, 6-CF₃ |

| 3-Fluoro-5-(trifluoromethyl)benzaldehyde | C₈H₄F₄O | 192.11 | 3-F, 5-CF₃ |

Key Differences :

- The CF₃ group in these analogs increases electron-withdrawing effects, making the aldehyde group more reactive than in the thiazolidine-substituted target compound .

- Trifluoromethyl derivatives are commonly used in agrochemicals and pharmaceuticals, whereas thiazolidine-containing aldehydes are tailored for heterocyclic synthesis .

Aromatic Ring Variations

Substitution with methoxy or heteroaromatic groups alters electronic properties and biological activity:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent |

|---|---|---|---|

| 2-Fluoro-6-(3-methoxyphenyl)benzaldehyde | C₁₄H₁₁FO₂ | 230.23 | 3-methoxyphenyl |

| 2-Fluoro-6-(furan-3-yl)benzaldehyde | C₁₁H₇FO₂ | 190.17 | furan-3-yl |

Key Differences :

- The methoxyphenyl analog (230.23 g/mol) has higher molecular weight due to the methoxy group, which enhances π-π stacking but reduces electrophilicity compared to the furan-substituted derivative .

- The furan-containing compound (190.17 g/mol) offers a smaller, electron-rich heterocycle, favoring rapid aldehyde reactivity in cross-coupling reactions .

Actividad Biológica

2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The incorporation of the thiazolidine ring and the fluorine atom enhances its reactivity and biological profile, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound features a benzaldehyde moiety with a thiazolidine ring, which contributes to its unique chemical properties. The presence of fluorine at the 2-position on the benzene ring is significant as it can influence the compound's lipophilicity and binding affinity to biological targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine structure can enhance binding affinity, while the fluorine atom may improve pharmacokinetic properties. This compound has been investigated for its potential to modulate various biological pathways, particularly in cancer and microbial resistance.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, particularly in breast (MCF-7) and liver (HepG2) cancers.

| Cell Line | Inhibition Rate (%) at 50 µM | IC50 (µM) |

|---|---|---|

| MCF-7 | 70% | 15 |

| HepG2 | 65% | 20 |

The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate the exact pathways involved.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazolidine derivatives, including this compound. The compound was found to be effective against resistant strains of bacteria, highlighting its potential in addressing antibiotic resistance .

- Anticancer Research : In a comparative study involving various thiazolidine derivatives, this compound demonstrated superior anticancer activity against MCF-7 cells compared to other derivatives lacking the fluorine substitution. This underscores the importance of structural modifications in enhancing biological activity .

Q & A

Q. Factors affecting yield/purity :

- Solvent choice : DMF or THF enhances reaction homogeneity.

- Catalyst loading : Optimal Pd catalyst (0.5–2 mol%) minimizes side reactions .

- Temperature control : Excessive heat (>100°C) may degrade the thiazolidine moiety.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity .

Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Identifies aldehyde C=O stretch (~1700 cm⁻¹) and thiazolidine C-N stretches (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO from aldehyde group) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal structures, confirming stereochemistry and intermolecular interactions .

Advanced Questions

How can computational chemistry aid in understanding the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Docking : Models interactions with biological targets (e.g., PI3Kα/mTOR pathways) to rationalize inhibitory activity .

- Solvent Effects : COSMO-RS simulations optimize solvent selection for synthesis or crystallization .

What strategies resolve contradictions in biological activity data for thiazolidine-containing benzaldehyde derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 2-Fluoro-6-(pyridin-4-yl)benzaldehyde vs. thiazolidine derivatives) to isolate substituent effects .

- Dose-Response Assays : Quantify IC₅₀ values across multiple cell lines to distinguish target-specific vs. off-target effects .

- Metabolic Stability Tests : LC-MS/MS monitors degradation products in hepatic microsomes, clarifying discrepancies in vivo vs. in vitro data .

Safety and Handling

What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (acute toxicity: LD₅₀ > 2000 mg/kg in rats) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory irritation reported in analogs) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers under nitrogen at -20°C to prevent aldehyde oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.